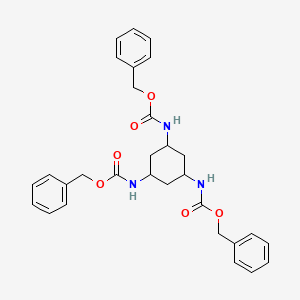

cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane

Description

Preparation of the Precursor: cis,cis-1,3,5-Triaminocyclohexane

The synthesis of cis,cis-1,3,5-triaminocyclohexane is most notably achieved from cis,cis-1,3,5-cyclohexanetricarboxylic acid. A key transformation in this process is the Curtius rearrangement. wikipedia.org This reaction sequence typically involves the conversion of the tri-carboxylic acid to the corresponding tri-acyl azide, which upon heating, rearranges to form a tri-isocyanate. Subsequent hydrolysis of the tri-isocyanate under acidic or basic conditions yields the desired cis,cis-1,3,5-triaminocyclohexane.

Carbobenzyloxy (Cbz) Protection Reaction

With the cis,cis-1,3,5-triaminocyclohexane in hand, the introduction of the Cbz protecting groups is carried out. This is a standard N-acylation reaction employing benzyl (B1604629) chloroformate (Cbz-Cl) as the acylating agent. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving cis,cis-1,3,5-triaminocyclohexane in an aqueous or mixed aqueous-organic solvent system, often with a base such as sodium hydroxide (B78521) or a tertiary amine like triethylamine. The mixture is cooled, and benzyl chloroformate is added portion-wise to control the exothermic reaction. The reaction proceeds to afford the desired tribenzyl ((1s,3s,5s)-cyclohexane-1,3,5-triyl)tricarbamate. beilstein-journals.orgresearchgate.net

| Parameter | Condition | Purpose |

| Starting Material | cis,cis-1,3,5-Triaminocyclohexane | The amine precursor |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | Source of the Cbz protecting group |

| Base | Sodium Hydroxide or Triethylamine | To neutralize HCl byproduct |

| Solvent | Aqueous/Organic Mixture (e.g., Dioxane/Water) | To dissolve reactants |

| Temperature | 0 °C to room temperature | To control reaction rate |

| Stoichiometry | >3 equivalents of Cbz-Cl | To ensure complete protection |

| This interactive table summarizes the typical reaction conditions for the Cbz protection of cis,cis-1,3,5-triaminocyclohexane. |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[3,5-bis(phenylmethoxycarbonylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O6/c34-28(37-19-22-10-4-1-5-11-22)31-25-16-26(32-29(35)38-20-23-12-6-2-7-13-23)18-27(17-25)33-30(36)39-21-24-14-8-3-9-15-24/h1-15,25-27H,16-21H2,(H,31,34)(H,32,35)(H,33,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSJPWVJKMIOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Purification and Characterization Techniques for Synthetic Products

Purification Methods

The crude product obtained from the reaction mixture is often a solid. The primary methods for purification include:

Recrystallization: This is a common technique used to purify the solid product. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. This process effectively removes unreacted starting materials and byproducts.

Column Chromatography: For more challenging purifications or to remove closely related impurities, silica (B1680970) gel column chromatography is employed. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used to elute the compound from the silica gel, separating it from other components based on polarity. beilstein-journals.org

Characterization Techniques

A combination of spectroscopic methods is used to unequivocally identify and characterize the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl (B1604629) groups, the CH₂ protons of the benzyl groups, the methine protons of the cyclohexane (B81311) ring, and the axial and equatorial protons of the cyclohexane ring.

¹³C NMR: This provides information on the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexane ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₃₀H₃₃N₃O₆), the expected molecular weight is approximately 531.61 g/mol . achemblock.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorption bands would be expected for the N-H stretching of the carbamate, the C=O stretching of the carbamate, and the C-O stretching, as well as aromatic C-H and C=C stretching vibrations.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared to the calculated theoretical values to confirm the chemical formula.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons (~7.3 ppm), benzylic CH₂ (~5.1 ppm), cyclohexane CH protons, and NH protons. |

| ¹³C NMR | Signals for carbonyl carbon (~155 ppm), aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), and cyclohexane carbons. researchgate.net |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 531.61 g/mol . achemblock.com |

| IR Spec. | Absorption bands for N-H stretch (~3300 cm⁻¹), C=O stretch (~1690 cm⁻¹), and C-O stretch (~1250 cm⁻¹). |

| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula C₃₀H₃₃N₃O₆. |

| This interactive table outlines the expected characterization data for this compound. |

Structural Elucidation and Conformational Analysis of Cis,cis 1,3,5 Tri Cbz Amino Cyclohexane

X-ray Crystallographic Analysis of cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. pharmacy180.com While structures of the parent compound, cis,cis-1,3,5-triaminocyclohexane (tach), in complex with various metals have been reported, the specific carbamate (B1207046) derivative remains uncharacterized by X-ray diffraction in the public domain. libretexts.org

Hydrogen Bonding Networks

Similarly, without experimental data, the precise nature of the hydrogen bonding network cannot be described. It is plausible that the three Cbz-amino substituents, with their N-H donor and C=O acceptor sites, would facilitate the formation of extensive one-, two-, or three-dimensional hydrogen-bonded networks. The cis configuration of the substituents on the cyclohexane (B81311) ring would influence the directionality and geometry of these interactions.

Solution-State Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectroscopic data for this compound are not available in the reviewed literature. However, general principles of NMR spectroscopy as applied to substituted cyclohexanes can be used to predict the expected spectral characteristics.

For a cis,cis-1,3,5-trisubstituted cyclohexane, the molecule can exist in two rapidly interconverting chair conformations. In one conformation, all three substituents would be in axial positions, while in the other, all three would be in equatorial positions. Due to significant 1,3-diaxial steric strain, the conformation with all three bulky Cbz-amino groups in equatorial positions is expected to be overwhelmingly more stable. achemblock.comnih.gov

Expected ¹H NMR Features: At room temperature, due to rapid chair-chair interconversion, the ¹H NMR spectrum would likely show time-averaged signals. The spectrum would be expected to display signals for the cyclohexane ring protons, the benzylic protons of the Cbz group, the aromatic protons, and the N-H protons of the carbamate. The chemical shifts and coupling constants of the cyclohexane protons would be indicative of their axial or equatorial environments in the predominant conformer. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

Expected ¹³C NMR Features: The ¹³C NMR spectrum would show distinct signals for the carbons of the cyclohexane ring, the carbonyl group of the carbamate, the benzylic carbon, and the aromatic carbons. The chemical shift of the cyclohexane ring carbons would also be sensitive to the axial or equatorial orientation of the substituents.

A hypothetical data table for the expected NMR signals is presented below, based on general chemical shift ranges for similar functional groups.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Cyclohexane CH (axial) | 1.0 - 1.5 | 30 - 40 |

| Cyclohexane CH (equatorial) | 1.6 - 2.2 | 35 - 45 |

| Cyclohexane CH-N | 3.5 - 4.5 | 50 - 60 |

| N-H | 5.0 - 6.0 | - |

| O-CH₂-Ph | ~5.1 | ~67 |

| Aromatic C-H | 7.2 - 7.4 | 127 - 129 |

| Carbonyl C=O | - | ~156 |

This table is illustrative and not based on experimental data for the title compound.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it is not expected to exhibit a CD spectrum. CD spectroscopy is used to investigate chiral derivatives of cyclohexane, but would not be applicable to the title compound itself unless it is placed in a chiral environment.

Theoretical and Computational Investigations of Conformation

While no specific computational studies focused solely on this compound were found, the conformational preferences of such molecules can be reliably predicted using computational chemistry methods.

The primary determinant of the conformation of a substituted cyclohexane is the minimization of steric strain. For a cis,cis-1,3,5-trisubstituted cyclohexane, two principal chair conformations are possible: the tri-axial and the tri-equatorial form.

The energy difference between these two conformers is primarily due to 1,3-diaxial interactions. In the tri-axial conformer, each Cbz-amino group would experience severe steric repulsion from the other two axial substituents. In contrast, the tri-equatorial conformer places the bulky groups in the less sterically hindered equatorial positions, leading to a significantly lower energy state. achemblock.com

Computational modeling, such as density functional theory (DFT) or molecular mechanics calculations, would be expected to show a large energy difference in favor of the tri-equatorial conformer. This energy difference would be substantial enough to suggest that at room temperature, the molecule exists almost exclusively in the tri-equatorial conformation.

A summary of the expected conformational energies is provided in the table below. The values are qualitative and intended for comparative purposes.

| Conformer | Substituent Orientations | Relative Steric Strain | Expected Population at Equilibrium |

| 1 | All axial | High | < 0.1% |

| 2 | All equatorial | Low | > 99.9% |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to determine the optimized geometries of different possible conformers and to calculate their relative energies. This allows for a quantitative assessment of the stability of the all-axial versus the all-equatorial conformations.

A typical DFT study would involve geometry optimization of both the all-axial and all-equatorial conformers. The calculations would solve the Schrödinger equation for the molecule, approximating the electron density to determine the lowest energy arrangement of the atoms. The results of such calculations would provide precise bond lengths, bond angles, and dihedral angles for each conformer.

Table 1: Hypothetical DFT Calculation Results for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (C-C-N-C) |

|---|---|---|

| All-Equatorial | 0.00 | ~180° (anti-periplanar) |

| All-Axial | > 15.00 | ~60° (gauche) |

Note: The data in this table is hypothetical and serves as an illustration of expected results from DFT calculations. The significant energy difference highlights the instability of the all-axial conformer.

The hypothetical data underscores the strong preference for the all-equatorial conformation. The dihedral angles would also reflect the strain, with the all-equatorial conformer exhibiting ideal staggered conformations and the all-axial conformer showing strained gauche interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, an MD simulation would model the movement of each atom in the molecule based on a classical force field, offering insights into its conformational flexibility, stability, and how it might interact with a solvent environment.

An MD simulation would typically start with an optimized geometry, often obtained from DFT calculations. The system would then be simulated for a period ranging from nanoseconds to microseconds, tracking the trajectory of each atom. This allows for the exploration of the conformational landscape and the observation of any potential ring flipping or other dynamic events.

Given the large energy barrier predicted by DFT between the all-equatorial and all-axial conformers, it is highly probable that an MD simulation initiated in the all-equatorial state would remain in that conformation throughout the simulation time. The molecule would exhibit vibrations and rotations of the Cbz side chains, but the core cyclohexane ring would be "locked" in the all-equatorial conformation due to the prohibitive energy cost of flipping to the all-axial state.

Table 2: Expected Observations from a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Expected Outcome |

|---|---|

| Conformational State | Predominantly all-equatorial |

| Ring Flipping Events | None observed under standard conditions |

| Root Mean Square Deviation (RMSD) | Low, indicating high structural stability |

| Side Chain Dynamics | Flexible rotation around C-N and O-C bonds |

Note: This table presents expected outcomes from an MD simulation based on established principles of conformational analysis.

Supramolecular Architectures Derived from Cis,cis 1,3,5 Tri Cbz Amino Cyclohexane

Self-Assembly Principles and Mechanisms

The spontaneous organization of cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane into well-defined supramolecular assemblies is governed by a combination of specific and directional non-covalent interactions. The rigid cis,cis-1,3,5-substitution pattern on the cyclohexane (B81311) ring pre-organizes the three Cbz-amino groups on one face of the ring, creating a "tripodal" arrangement that is fundamental to its assembly behavior.

The primary driving force for the self-assembly of this compound is the formation of intermolecular hydrogen bonds between the amide functionalities. Each Cbz-amino group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual nature allows for the formation of extensive and highly directional hydrogen-bonding networks.

The geometry of the cyclohexane scaffold, which holds the three amide groups in a fixed spatial orientation, dictates the pattern of these hydrogen bonds. This leads to the formation of predictable and robust supramolecular synthons, which are recurring structural units based on intermolecular interactions. In analogous systems, such as cis,cis-1,3,5-cyclohexane-tricarboxamides, these synthons can lead to the formation of hexagonal columnar structures where molecules are linked by a network of N-H···O hydrogen bonds researchgate.net. The amide groups can form cyclic hexamers through these interactions, creating a highly stable and ordered arrangement researchgate.net.

Beyond the dominant role of hydrogen bonding, other non-covalent interactions contribute to the stability and morphology of the resulting supramolecular architectures.

π-π Stacking: The aromatic rings of the Cbz groups can engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, can provide significant stabilization to the supramolecular structure. The orientation of the Cbz groups relative to each other will determine the strength and nature of these interactions, which can include parallel-displaced or T-shaped arrangements.

Steric Hindrance: The bulky nature of the Cbz groups introduces steric constraints that influence the packing of the molecules. This steric hindrance can prevent certain modes of assembly while favoring others, thereby playing a crucial role in the selection of the final supramolecular architecture.

The interplay between the highly directional hydrogen bonds and the less directional but significant van der Waals and π-π stacking interactions, all within the geometric constraints imposed by the cyclohexane core and the bulky Cbz groups, dictates the ultimate form of the self-assembled nanostructures.

Formation of Ordered Nanostructures

The hierarchical self-assembly of this compound can lead to a variety of ordered nanostructures with distinct dimensionalities. The specific morphology is often influenced by factors such as solvent, concentration, and temperature, which can modulate the relative strengths of the various non-covalent interactions at play.

The strong, directional hydrogen bonding inherent to the amide groups of this compound makes it an excellent candidate for the formation of one-dimensional (1D) nanostructures such as fibers and rods. In a process analogous to the self-assembly of other tripodal molecules, the initial formation of hydrogen-bonded dimers or small oligomers can serve as nuclei for further growth.

These nuclei can then elongate through the sequential addition of monomers to form extended, one-dimensional chains. The stability of these chains is reinforced by the cooperative nature of the hydrogen bonds. The π-π stacking interactions between the Cbz groups of adjacent molecules along the fiber axis can provide additional stabilization, leading to the formation of robust, high-aspect-ratio nanostructures. The diameter of these fibers would be determined by the lateral association of a small number of molecular stacks.

Under specific conditions, the one-dimensional assemblies of this compound can further organize into two-dimensional (2D) architectures. This can occur through the lateral association of the 1D fibers or rods, driven by weaker intermolecular forces such as van der Waals interactions and residual hydrogen bonding opportunities at the periphery of the primary assemblies.

Alternatively, a different hydrogen-bonding pattern could directly lead to the formation of 2D sheets. For instance, if the hydrogen bonding is not limited to a single direction but can propagate in a plane, extended networks can form. The flexibility of the Cbz groups might allow for conformations that facilitate such planar arrangements. The resulting sheets could then stack upon one another to form layered materials. The formation of such 2D structures is a known phenomenon for related molecules like cis,cis-1,3,5-cyclohexane-tricarboxylic acid, which can form buckled honeycomb sheets nih.gov.

The tripodal nature of this compound also provides the potential for the formation of three-dimensional (3D) frameworks. If the intermolecular interactions can propagate in all three dimensions, a porous crystalline or amorphous network can be formed. The voids or channels within such a framework would be defined by the size and shape of the constituent molecules and the geometry of their assembly.

The formation of stable 3D frameworks often requires a high degree of pre-organization and strong, directional interactions. While the hydrogen bonding in this compound is strong, the bulky and somewhat flexible Cbz groups might introduce a degree of disorder that could hinder the formation of highly crystalline 3D structures. However, in the solid state, it is conceivable that the molecules could pack in a 3D lattice where a combination of hydrogen bonding, π-π stacking, and van der Waals forces lock the molecules into a stable, extended network researchgate.net. The study of derivatives of the core cis,cis-1,3,5-triaminocyclohexane has shown the formation of novel metal complexes with rigid cavities, indicating the potential for creating structured 3D environments rsc.org.

Stimuli-Responsive Supramolecular Systems

The development of "smart" materials that can respond to external cues is a burgeoning field in materials science. The cis,cis-1,3,5-triaminocyclohexane scaffold, with its pre-organized tripodal arrangement of functional groups, presents an intriguing platform for the design of such materials. The following sections will discuss the hypothetical design of pH-, temperature-, and light-responsive supramolecular assemblies based on this framework.

pH-Responsive Assemblies

The primary amino groups of cis,cis-1,3,5-triaminocyclohexane are ideal candidates for introducing pH-responsive behavior. By deprotecting the Cbz groups, the resulting primary amines can be protonated or deprotonated in response to changes in the ambient pH. This alteration in charge can have a profound impact on the supramolecular assembly.

Conceptual Design and Mechanism:

The introduction of acidic or basic moieties onto the tach scaffold would be the primary route to achieving pH-responsiveness. For instance, the amine groups could be functionalized with carboxylic acid or pyridine (B92270) groups.

Protonation/Deprotonation: In acidic conditions, amine groups would be protonated, leading to electrostatic repulsion between the monomeric units. This would likely cause a disassembly of any pre-formed supramolecular structure. Conversely, in basic conditions, the deprotonation of these groups would reduce repulsion and could favor self-assembly.

Solubility Changes: The protonation state of the functional groups would also significantly alter the solubility of the molecule, which could be harnessed to trigger the formation or dissolution of larger aggregates.

A study on designer aromatic peptide amphiphiles demonstrated that the ionization state of C-terminal carboxyl groups, influenced by pH, directly affects their self-assembly into different nanostructures. nih.gov A similar principle could be applied to derivatives of cis,cis-1,3,5-triaminocyclohexane.

Hypothetical Data on pH-Triggered Assembly:

While no specific data exists for this compound, a hypothetical system could exhibit the following behavior:

| pH Range | Dominant Species | Expected Supramolecular State |

| < 4 | Protonated Amines | Disassembled (monomers) |

| 4 - 8 | Neutral Amines | Self-Assembled (e.g., nanofibers, vesicles) |

| > 8 | Deprotonated (if further functionalized) | Potentially altered assembly morphology |

Temperature-Responsive Assemblies

Thermoresponsive polymers are known to undergo drastic physical changes, such as solubility, in response to temperature variations. researchgate.net This concept can be extended to supramolecular systems by incorporating thermoresponsive moieties onto the cis,cis-1,3,5-triaminocyclohexane scaffold.

Conceptual Design and Mechanism:

The most common strategy for inducing thermo-responsiveness is the incorporation of polymers exhibiting a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).

LCST Behavior: By grafting polymers like poly(N-isopropylacrylamide) (PNIPAM) onto the amine groups of the tach scaffold, the resulting molecule would be soluble in water at low temperatures. As the temperature is raised above the LCST of PNIPAM, the polymer chains would undergo a conformational change from a hydrophilic coil to a hydrophobic globule, leading to aggregation and the formation of a supramolecular assembly.

UCST Behavior: Conversely, polymers with UCST behavior could be used to create systems that assemble upon cooling.

The synergy between polymer chemistry and supramolecular chemistry can lead to adaptive materials with unprecedented properties. researchgate.net

Hypothetical Data on Temperature-Induced Assembly:

A hypothetical tach derivative functionalized with a thermoresponsive polymer could exhibit the following characteristics:

| Temperature | Polymer Conformation | Expected Supramolecular State |

| < LCST | Hydrophilic Coil | Soluble Monomers |

| > LCST | Hydrophobic Globule | Assembled Nanostructures |

Light-Responsive Assemblies

Light is an attractive external stimulus due to its non-invasive nature and high spatiotemporal control. To create light-responsive supramolecular systems from the cis,cis-1,3,5-triaminocyclohexane scaffold, photoswitchable molecules would need to be incorporated.

Conceptual Design and Mechanism:

Azobenzene (B91143) and its derivatives are the most widely studied photoswitches. They can undergo a reversible isomerization from the more stable trans isomer to the cis isomer upon irradiation with UV light, and the reverse process can be triggered by visible light or heat.

Isomerization-Induced Assembly/Disassembly: By attaching azobenzene units to the tach scaffold, the change in geometry and dipole moment upon photoisomerization could be used to control the formation or disruption of supramolecular structures. For instance, the planar trans-azobenzene might favor π-π stacking and assembly, while the bent cis-azobenzene would disrupt these interactions, leading to disassembly.

Guest Binding and Release: A light-responsive host molecule based on the tach scaffold could be designed to bind a guest molecule in one isomeric state and release it in another.

Research on alternating amphiphilic copolymers with azobenzene pendants has shown that such systems can self-assemble into large compound micelles that respond to UV stimuli. rsc.org

Hypothetical Data on Light-Triggered Assembly:

A hypothetical tach-azobenzene conjugate could display the following light-responsive behavior:

| Light Source | Azobenzene Isomer | Expected Supramolecular Outcome |

| UV Light (~365 nm) | cis | Disassembly or morphological change |

| Visible Light (>400 nm) or Heat | trans | Assembly into ordered structures |

Molecular Recognition Studies Involving Cis,cis 1,3,5 Tri Cbz Amino Cyclohexane

Host-Guest Chemistry Applications

There are no specific studies published on the host-guest chemistry applications of cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane*. In principle, the Cbz groups could provide a hydrophobic cavity, and the amide hydrogens could act as hydrogen bond donors.

Binding of Anions and Cations

No experimental data for the binding of anions or cations by this compound* has been reported. The parent amine, tach, is a well-known metal chelator, but the Cbz-protected form would not be expected to bind cations in the same manner. The amide N-H groups could potentially interact with anions through hydrogen bonding, but this has not been experimentally verified for this specific compound.

Recognition of Neutral Molecules

There is no available research on the recognition of neutral molecules by this compound*.

Enantioselective Recognition Processes

No studies have been published demonstrating the use of this compound* in enantioselective recognition processes.

Binding Mechanism Elucidation

As there are no reported binding studies for this compound*, there is no information on the elucidation of its binding mechanisms. The techniques that would typically be used for such studies are described below in a general context.

Spectroscopic Methods for Binding Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) titration and UV-Vis or fluorescence spectroscopy would be standard techniques to study potential host-guest interactions. For instance, changes in the chemical shifts of the protons in this compound* upon the addition of a guest molecule could indicate binding and provide information on the binding site and stoichiometry. However, no such experimental data has been published for this compound.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding interactions, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). This method provides a complete thermodynamic profile of a potential binding event. There are no published ITC studies involving this compound*.

Computational Modeling of Host-Guest Interactions

Computational modeling is a powerful tool for understanding the geometry, energetics, and dynamics of host-guest complexation at a molecular level. Methods such as molecular mechanics, semi-empirical quantum chemical approaches, and ab initio quantum chemical methods are employed to predict and analyze these interactions. nih.gov These computational techniques can provide valuable insights into the binding modes, conformational changes, and the nature of intermolecular forces, such as hydrogen bonding, that stabilize the host-guest assembly. nih.gov

However, a review of available scientific literature indicates a lack of specific studies dedicated to the computational modeling of host-guest interactions directly involving this compound as the host molecule. While the foundational scaffold, cis,cis-1,3,5-cyclohexanetricarboxylic acid, has been a subject of molecular recognition studies, detailed computational analyses of the Cbz-triamide derivative in host-guest systems are not prominently reported. scilit.com General computational approaches to molecular recognition are well-established, but their specific application to this compound has not been extensively documented.

Table 1: Common Computational Methods in Host-Guest Modeling

| Method | Description | Typical Application |

| Molecular Mechanics (MM) | Uses classical physics to model the potential energy of a system. Force fields like CHARMm and Tripos are commonly used. nih.gov | Geometry optimization of large systems, molecular dynamics. |

| Semi-empirical Quantum | Uses approximations from experimental data to simplify quantum mechanical calculations. Methods include AM1 and PM3. nih.gov | Faster calculation of electronic properties and geometry. |

| Ab initio Quantum Mechanics | Solves the Schrödinger equation without empirical parameters. The RHF/STO-3G level of theory is an example. nih.gov | High-accuracy geometry and energy calculations. |

Allosteric Effects in Molecular Recognition

Allosteric regulation describes the phenomenon where the binding of a molecule (an allosteric modulator) to one site on a receptor influences the binding or activity at a different, spatially distinct site. wikipedia.org This long-range communication is fundamental in biological systems, controlling everything from enzyme catalysis to cell signaling. wikipedia.orgacs.org Allosteric modulators can be activators, enhancing the primary function, or inhibitors, diminishing it. wikipedia.org

The principles of allostery are increasingly being applied to the design of synthetic receptor systems. A host molecule can be designed with a primary binding site for a specific guest and a secondary, allosteric site for a modulator. The binding of the modulator can induce a conformational change in the host, which in turn alters the affinity of the primary binding site for its guest. This allows for the regulation of molecular recognition events.

Despite the potential of the cis,cis-1,3,5-triaminocyclohexane scaffold to be incorporated into allosterically regulated host systems, there is no specific mention in the surveyed scientific literature of this compound being used in studies demonstrating allosteric effects in molecular recognition. The design of allosteric systems often requires complex, multi-component architectures where the Cbz-protected triamine could potentially serve as a rigid core, but specific examples and detailed research findings are not currently available.

Table 2: Key Terminology in Allosteric Regulation

| Term | Definition |

| Allosteric Site | A binding site on a protein or receptor that is topographically distinct from the primary (orthosteric) active site. wikipedia.org |

| Allosteric Modulator | A molecule that binds to an allosteric site and alters the protein's or receptor's activity. wikipedia.org |

| Allosteric Activator | A modulator that enhances the protein's or receptor's activity. wikipedia.org |

| Allosteric Inhibitor | A modulator that decreases the protein's or receptor's activity. wikipedia.org |

| Cooperativity | The phenomenon where the binding of one ligand influences the affinity for the binding of subsequent ligands at other sites. |

Derivatization Strategies and Functionalization of Cis,cis 1,3,5 Tri Cbz Amino Cyclohexane

Modification of the Cbz-Protecting Groups

The carboxybenzyl (Cbz) protecting groups on cis,cis-1,3,5-tri(Cbz-amino)cyclohexane are paramount to its utility as a synthetic intermediate. They render the otherwise reactive amino groups inert during initial synthetic steps, allowing for selective transformations on other parts of a molecule. However, the true potential of this scaffold is unlocked through the strategic removal and replacement of these Cbz groups.

Deprotection and Subsequent Functionalization

The foundational step in the derivatization of this compound is the cleavage of the Cbz protecting groups to liberate the free amine functionalities. This deprotection is most commonly and efficiently achieved through catalytic hydrogenation. This process typically involves the use of a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. The reaction proceeds cleanly to yield cis,cis-1,3,5-triaminocyclohexane (tach), a tripodal ligand of significant interest in coordination chemistry. wikipedia.org The tach molecule, with its three primary amine groups in a facial arrangement, is then primed for a plethora of subsequent functionalization reactions.

Once deprotected, the free amino groups of the tach scaffold can be readily derivatized. For instance, they can be reacted with various electrophiles to introduce new functional moieties. A notable example is the synthesis of cis,cis-1,3,5-triaminocyclohexane-NN′N″-triacetic acid, where the amino groups are alkylated with bromoacetic acid under basic conditions. rsc.org This transformation converts the simple triamine into a potent chelating agent.

Introduction of Diverse Chemical Moieties

The reactivity of the deprotected amino groups allows for the introduction of a wide range of chemical entities, leading to derivatives with tailored properties. One significant area of exploration has been the synthesis of N-pyridyl derivatives of cis,cis-1,3,5-triaminocyclohexane as potential antitumor agents. nih.gov In these syntheses, the parent triamine is reacted with 2-pyridylcarbaldehyde in the presence of a reducing agent to yield compounds like N,N',N''-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane. nih.gov Further modification can lead to the creation of bifunctional chelators designed for conjugation to monoclonal antibodies for targeted therapies. nih.gov

Another approach involves the condensation of the triamine with substituted aromatic aldehydes to form triimine compounds. capes.gov.br These reactions demonstrate the versatility of the tach scaffold in creating complex molecular architectures. The choice of the aldehyde dictates the functionality of the resulting derivative, with examples including hydroxy, dimethoxy, and acetamido substitutions on the benzylidene moieties. capes.gov.br

| Starting Material | Reagents and Conditions | Functionalized Product | Reference |

| This compound | H₂, Pd/C | cis,cis-1,3,5-Triaminocyclohexane (tach) | wikipedia.org |

| cis,cis-1,3,5-Triaminocyclohexane | Bromoacetic acid, base | cis,cis-1,3,5-Triaminocyclohexane-NN′N″-triacetic acid | rsc.org |

| cis,cis-1,3,5-Triaminocyclohexane | 2-Pyridylcarbaldehyde, reducing agent | N,N',N''-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane | nih.gov |

| cis,cis-1,3,5-Triaminocyclohexane | Substituted aromatic aldehydes | cis,cis-1,3,5-tris[(E)-(X)-benzylideneamino]cyclohexane | capes.gov.br |

Scaffold Functionalization for Enhanced Properties

Beyond simple derivatization, the cis,cis-1,3,5-triaminocyclohexane scaffold can be functionalized to incorporate specific properties, such as fluorescence for sensing applications or redox activity for electronic materials.

Attachment of Fluorophores for Sensing Applications

While direct examples of attaching fluorophores to this compound are not extensively documented, the principles of fluorophore conjugation to amine-containing scaffolds are well-established. The deprotected tach is an ideal candidate for such modifications. For instance, amine-reactive fluorophores, such as those containing isothiocyanate or succinimidyl ester functional groups, can be readily coupled to the primary amines of the tach scaffold. This would result in a tripodal fluorescent probe, where the spatial arrangement of the fluorophores could lead to interesting photophysical properties, such as self-quenching or excimer formation, which are useful for developing chemical sensors.

Incorporation of Redox-Active Units

The incorporation of redox-active moieties onto the cis,cis-1,3,5-triaminocyclohexane backbone can lead to the development of novel electronic materials or catalysts. The tripodal nature of the scaffold is particularly advantageous for creating well-defined metal complexes. The deprotected tach ligand readily coordinates with a variety of metal ions, including ruthenium(II), to form stable complexes. rsc.orgnih.govfigshare.com The electronic properties of these complexes can be tuned by modifying the other ligands attached to the metal center. For example, ruthenium(II) complexes containing the tach ligand and diphosphine co-ligands have been synthesized and shown to possess cytotoxic properties, with their mechanism of action involving DNA binding. rsc.org The redox behavior of the central ruthenium ion is a key aspect of their biological activity.

Development of Hybrid Materials and Conjugates

The unique structural features of the cis,cis-1,3,5-triaminocyclohexane scaffold make it an attractive building block for the construction of hybrid materials and conjugates. Its ability to be functionalized with a variety of chemical groups allows for its integration into larger systems.

An example of this is the design of bifunctional iron chelators for antibody-targeted therapies. nih.gov In this work, a derivative of cis,cis-1,3,5-triaminocyclohexane was synthesized to include a maleimide (B117702) linker. nih.gov This linker is specifically designed to react with thiolated monoclonal antibodies, creating a conjugate that combines the iron-chelating (and thus, cytotoxic) properties of the functionalized cyclohexane (B81311) scaffold with the targeting ability of the antibody. nih.gov This approach highlights the potential of using this compound as a starting point for creating sophisticated biomaterials.

Integration with Polymeric Systems

The trifunctional nature of cis,cis-1,3,5-triaminocyclohexane (derived from its Cbz-protected precursor) makes it an ideal monomer for the synthesis of highly cross-linked polymers. By reacting the three amine groups with appropriate co-monomers, it can act as a central node, inducing a three-dimensional network structure. This approach is fundamental to creating robust polymeric materials with high thermal and mechanical stability.

The primary method for integration is through step-growth polymerization. The amine groups of tach are potent nucleophiles that can react with a variety of electrophilic functional groups to form stable covalent bonds. This leads to the formation of several classes of polymers.

Key Polymerization Reactions:

Polyamides: Reaction of the triamine with monomers containing two or more carboxylic acid chloride (acyl chloride) groups, such as terephthaloyl chloride, leads to the formation of a cross-linked polyamide network. The resulting material possesses amide linkages known for their rigidity and strength, often enhanced by hydrogen bonding between chains.

Polyureas/Polyurethanes: The triamine can be reacted with di- or tri-isocyanates. The reaction between an amine and an isocyanate group forms a urea (B33335) linkage, resulting in highly cross-linked polyurea networks. These polymers are known for their high tensile strength and durability. If the isocyanate is first reacted with a diol to create a prepolymer, subsequent reaction with the triamine can yield cross-linked polyurethanes.

The rigid cyclohexane core of the monomer imposes significant conformational constraints on the resulting polymer network, influencing the final material properties such as porosity, density, and rigidity.

Table 1: Polymer Integration Strategies

| Polymer Type | Co-monomer Functional Group | Resulting Linkage | Key Feature of Resulting Polymer |

|---|---|---|---|

| Polyamide | Acyl Halide, Carboxylic Acid | Amide | High strength, thermal stability |

| Polyurea | Isocyanate | Urea | High tensile strength, elastomeric properties |

Covalent and Non-Covalent Functionalization of Surfaces

The tripodal nature of the cis,cis-1,3,5-triaminocyclohexane scaffold is highly advantageous for anchoring the molecule onto various surfaces. The ability to introduce different functionalities onto the amine groups allows for a tailored approach to surface modification.

Covalent Functionalization

Covalent attachment provides a robust and permanent method for modifying surface properties. This is typically achieved by first derivatizing the triamine to introduce a reactive handle that can form a covalent bond with a specific functional group present on the surface. A notable strategy involves creating bifunctional derivatives where the cyclohexane triamine core acts as a scaffold.

For instance, derivatives of cis,cis-1,3,5-triaminocyclohexane have been synthesized to incorporate a maleimide linker. nih.govacs.org The maleimide group is specifically reactive towards thiol (-SH) groups, enabling the covalent grafting of the molecule onto thiolated surfaces or biomolecules, such as monoclonal antibodies, for targeted applications. nih.gov This strategy creates a stable thioether bond, effectively tethering the cyclohexane-based structure to the substrate.

Non-Covalent Functionalization

Non-covalent interactions, while weaker than covalent bonds, offer reversible and tunable surface modification. The cis,cis-1,3,5-triaminocyclohexane scaffold is adept at this through two primary mechanisms:

Metal-Ligand Coordination: The deprotected triamine, tach, is a well-established tripodal ligand in coordination chemistry, capable of binding to a single metal center through its three nitrogen atoms. wikipedia.org Surfaces can be pre-functionalized with metal ions (e.g., nickel, copper, zinc). The subsequent exposure of this surface to a solution of tach or its derivatives leads to the formation of a coordination complex, effectively immobilizing the molecule on the surface through metal-ligand bonds. The strength and lability of this interaction can be tuned by the choice of metal ion and the specific derivatives on the tach scaffold.

Hydrogen Bonding: The N-H groups of the triamine are excellent hydrogen bond donors. nih.gov This allows the molecule to adsorb onto surfaces rich in hydrogen bond acceptors, such as oxides (e.g., SiO₂, TiO₂) or polymers containing carbonyl or ether functionalities. The tripod arrangement of the amine groups can facilitate multiple hydrogen bonds simultaneously, leading to a stable, non-covalent surface attachment.

Table 2: Surface Functionalization Approaches

| Functionalization Type | Interaction Mechanism | Reactive Groups Involved | Example Application |

|---|---|---|---|

| Covalent | Thioether Bond Formation | Maleimide on derivative, Thiol on surface | Grafting to thiolated surfaces or biomolecules nih.gov |

| Non-Covalent | Metal-Ligand Coordination | Triamine (ligand), Metal ions on surface | Immobilization on metal-functionalized substrates wikipedia.org |

| Non-Covalent | Hydrogen Bonding | Amine (donor), Surface acceptors (e.g., -OH, C=O) | Adsorption onto oxide or polymer surfaces nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis,cis-1,3,5-triaminocyclohexane (tach) |

| Terephthaloyl chloride |

| Nickel |

| Copper |

Advanced Applications and Future Directions of Cis,cis 1,3,5 Tri Cbz Amino Cyclohexane in Materials Science

Molecular Probes and Sensors

The design of molecular probes and sensors relies on the principle of specific recognition of an analyte, which in turn generates a measurable signal. The structure of cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane is inherently suited for such applications due to its pre-organized arrangement of functional groups capable of forming specific interactions with target molecules.

Design Principles for Responsive Sensors

Responsive sensors based on this compound would likely operate on the principles of supramolecular chemistry. The key design elements would involve the strategic incorporation of reporter groups and the exploitation of the Cbz moieties for both recognition and signaling. The Cbz groups, with their aromatic rings and carbonyl functionalities, can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the selective binding of analytes.

The design of such sensors could follow several strategies:

Fluorogenic Sensors: By attaching fluorophores to the cyclohexane (B81311) scaffold, changes in the fluorescence signal upon analyte binding can be monitored. The binding event could alter the electronic environment of the fluorophore, leading to enhancement or quenching of its emission. For instance, derivatives of cyclohexane-1,2-diamine have been shown to exhibit enantioselective fluorescence responses. nih.gov

Colorimetric Sensors: The incorporation of chromophores could lead to a visible color change upon interaction with an analyte. This change could be induced by conformational changes in the sensor molecule or by the formation of a charge-transfer complex.

Self-Assembling Systems: The propensity of this compound to self-assemble into ordered structures could be harnessed to create sensor arrays. The disruption or modification of these assemblies by an analyte would provide a detectable signal.

The rigidity of the cyclohexane chair conformation ensures that the three Cbz-amino groups are held in a fixed spatial arrangement, which is a critical feature for creating pre-organized binding cavities for specific analytes.

Detection of Specific Analytes

The tripodal arrangement of the Cbz-amino groups on the cyclohexane ring makes this compound a promising candidate for the selective detection of various analytes through non-covalent interactions.

Potential analytes could include:

Anions: The N-H protons of the carbamate (B1207046) groups can act as hydrogen bond donors, enabling the recognition of anions such as halides or carboxylates.

Cations: While the Cbz-protected form is less suited for direct metal chelation compared to its deprotected amine counterpart, modifications to the Cbz group or the cyclohexane ring could introduce binding sites for cations.

The enantioselective recognition of chiral molecules is another promising area. Chiral derivatives of cyclodextrins, for example, have been successfully used for the enantioselective sensing of amino acids and other chiral compounds. nankai.edu.cn By introducing chiral elements into the this compound scaffold, it may be possible to develop sensors that can distinguish between enantiomers.

Catalytic Applications in Supramolecular Chemistry

The well-defined three-dimensional structure of this compound makes it an attractive scaffold for the development of novel catalysts, particularly in the realm of supramolecular and enantioselective catalysis.

Organocatalysis Mediated by the Scaffold

Organocatalysis has emerged as a powerful tool in synthetic chemistry, and the development of new catalyst scaffolds is a key area of research. researchgate.net The this compound framework can serve as a platform for positioning catalytic functional groups in a precise spatial arrangement.

The Cbz groups themselves can participate in catalysis by acting as hydrogen-bond donors to activate substrates. For example, the N-carbamate group has been shown to assist in stereoselective synthesis. nih.gov By modifying the Cbz groups or attaching other catalytic moieties to the cyclohexane ring, it is possible to design catalysts for a variety of organic transformations.

The potential catalytic applications could include:

Michael Additions: The N-H groups of the carbamates could stabilize anionic intermediates through hydrogen bonding.

Aldol Reactions: Bifunctional catalysts bearing both a basic site (e.g., an amine) and a hydrogen-bonding site could be developed.

Cascade Reactions: The tripodal nature of the scaffold allows for the positioning of multiple catalytic sites to facilitate sequential reaction steps.

Enantioselective Catalysis

The development of chiral catalysts for enantioselective synthesis is a major goal in modern chemistry. rsc.org While this compound itself is achiral, it can be used as a scaffold to create a chiral environment.

Strategies for inducing chirality include:

Derivatization with Chiral Groups: Attaching chiral auxiliaries to the Cbz groups or the cyclohexane ring can create a chiral pocket around the catalytic site.

Formation of Chiral Supramolecular Assemblies: The self-assembly of the molecule in a chiral fashion, potentially templated by a chiral guest or solvent, could lead to enantioselective catalytic activity.

Use of a Chiral Precursor: Synthesis of the cyclohexane ring from a chiral starting material would result in an enantiomerically pure scaffold.

The rigid nature of the cyclohexane core would help to maintain the chiral environment, leading to high levels of enantioselectivity in catalytic transformations. Research on other chiral cyclohexane-based diamines has demonstrated the feasibility of this approach for enantioselective fluorescent recognition, which is a related concept. nih.gov

Emerging Areas and Translational Research Potential

The unique structural features of this compound open up possibilities for its use in several emerging areas of materials science and translational research.

One promising direction is the development of supramolecular polymers and gels . The ability of the Cbz groups to form strong and directional hydrogen bonds, coupled with the tripodal nature of the scaffold, could lead to the formation of well-defined one-, two-, or three-dimensional networks. These materials could find applications in drug delivery, tissue engineering, and as responsive materials.

Another area of interest is in molecular electronics . The ordered stacking of the aromatic Cbz groups in self-assembled structures could create pathways for charge transport, making these materials potentially useful in organic electronic devices.

In the context of translational research , derivatives of the parent cis,cis-1,3,5-triaminocyclohexane have been investigated for their potential as antitumor agents. While the Cbz-protected form is likely to have different biological activity, its ability to form stable supramolecular assemblies could be exploited for the encapsulation and targeted delivery of therapeutic agents. The roles of polyamines in biological translation are an active area of research. nih.gov

The table below summarizes potential research directions and applications for this compound based on its structural characteristics and the known applications of related compounds.

| Research Area | Potential Application | Key Structural Feature |

| Molecular Sensing | Detection of anions and neutral molecules | Pre-organized hydrogen-bond donors and aromatic surfaces |

| Enantioselective Recognition | Chiral separation and sensing | Potential for creating chiral binding pockets |

| Organocatalysis | Stereoselective synthesis | Rigid scaffold for positioning catalytic groups |

| Supramolecular Materials | Gels, liquid crystals, and polymers | Strong and directional hydrogen bonding and π-π stacking |

| Biomedical Applications | Drug delivery vehicles | Biocompatibility and ability to form self-assembled nanostructures |

Advanced Functional Materials Development

Table 1: Potential Properties for Functional Materials

| Property | Potential Contribution of this compound |

| Structural Rigidity | The cyclohexane ring offers a pre-organized, non-planar scaffold. |

| Hydrogen Bonding | The carbamate groups provide hydrogen bond donors (N-H) and acceptors (C=O). |

| Aromatic Stacking | The benzyl (B1604629) groups of the Cbz protectors can engage in π-π stacking. |

| Chirality | The inherent chirality of the molecule could be transferred to supramolecular structures. |

This table represents a theoretical projection of properties, as direct experimental data for this specific application is limited in the reviewed literature.

Bio-Inspired Supramolecular Systems

Bio-inspired supramolecular chemistry often utilizes molecules capable of self-assembly through specific, non-covalent interactions to mimic biological systems. nih.govnih.gov The combination of a cyclohexane core with hydrogen-bonding carbamate groups and aromatic rings in this compound makes it a candidate for forming such ordered structures. These interactions are fundamental to the formation of complex architectures in biological molecules like proteins and DNA.

The development of bio-inspired systems often involves the use of molecular building blocks that can self-organize into larger, functional assemblies. biosoftweizmann.comnews-medical.net While general principles of using such interactions are well-established, specific studies detailing the use of this compound for these purposes are not found in the surveyed literature. Its derivatives, particularly after deprotection to tach, are more commonly explored in bio-mimetic studies, for example, in modeling the active sites of metalloenzymes. nih.gov

Table 2: Comparison of Intermolecular Forces in Supramolecular Chemistry

| Intermolecular Force | Relevance to this compound |

| Hydrogen Bonding | Present in the carbamate linkages, crucial for directional assembly. |

| π-π Stacking | Possible between the aromatic rings of the Cbz groups. |

| Van der Waals Forces | Contribute to the overall stability of assembled structures. |

| Dipole-Dipole Interactions | The polar carbamate groups can contribute to electrostatic interactions. |

This table outlines the fundamental interactions that could drive the self-assembly of the title compound, though specific examples of its application in bio-inspired supramolecular systems are not detailed in the available literature.

Conclusion and Outlook

Summary of Key Research Findings

Research surrounding the cis,cis-1,3,5-triaminocyclohexane framework has yielded several significant outcomes. The Cbz-protected derivative, cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane, is a key stable intermediate. The carboxybenzyl (Cbz) protecting groups allow for controlled reactions and can be reliably removed under specific conditions, paving the way for further functionalization. organic-chemistry.orgtotal-synthesis.com

The deprotected triamine, tach, has been extensively used to synthesize a variety of ligands. These ligands, featuring a facial N3 donor set, are adept at coordinating with a range of metal ions, including copper(I) and copper(II). nih.govmdpi.comnih.gov Studies have demonstrated the ability of these copper complexes to bind small molecules like carbon monoxide, highlighting their potential in catalysis and sensing applications. nih.gov Furthermore, derivatives of the tach core have been investigated as iron-depleting agents with potential antitumor properties, showcasing the therapeutic relevance of this structural motif. nih.gov

The synthesis of the tach scaffold itself is a notable achievement, typically starting from 1,3,5-cyclohexanetricarboxylic acid and proceeding through a Curtius rearrangement of the corresponding triscarbamate. wikipedia.org This multi-step synthesis provides access to the all-cis isomer, which is crucial for its function as a tripodal ligand.

The conformational rigidity of the cyclohexane (B81311) ring in its chair form is a defining feature. The three amino groups in the cis configuration are oriented in a facial arrangement, which is fundamental to its utility in creating encapsulating ligands.

Unresolved Challenges and Future Research Avenues

Despite the progress made, several challenges and opportunities for future research remain.

Stereochemical Control: While methods exist to obtain the all-cis isomer, ensuring high stereochemical purity and developing methods to access other stereoisomers in a controlled manner remains an area for further exploration. This could lead to new ligand geometries with unique coordination properties.

Diversification of Functional Groups: Much of the research has focused on N-alkylation or the formation of imines from the free amine. Future work could explore a wider range of functionalization strategies to introduce different donor atoms (e.g., oxygen, sulfur) or chiral auxiliaries, thereby expanding the chemical space of accessible ligands and materials.

Supramolecular Assembly: The potential of this compound and its derivatives in forming well-defined supramolecular structures through hydrogen bonding or metal coordination is an exciting avenue. Investigating the self-assembly of these molecules could lead to the development of novel functional materials, such as porous solids or gels.

Catalytic Applications: While the coordination chemistry of tach-based ligands has been explored, their full potential in catalysis is yet to be realized. Future studies could focus on developing catalysts for a broader range of organic transformations, leveraging the unique steric and electronic environment provided by the tripodal scaffold.

Broader Impact and Significance of this compound Research

The research centered on this compound has a significant impact on several scientific disciplines. As a protected building block, it provides a reliable entry point for the systematic construction of complex molecules.

In Supramolecular Chemistry: The rigid, pre-organized nature of the tach scaffold makes it an ideal component for designing host-guest systems, molecular capsules, and self-assembled materials. The ability to control the orientation of functional groups in three dimensions is critical for creating specific binding pockets and achieving selective molecular recognition.

In Materials Science: The development of novel polymers and porous materials based on this scaffold is a promising area. The tripodal nature of the molecule can lead to the formation of extended, three-dimensional networks with potential applications in gas storage, separation, and catalysis.

In Medicinal Chemistry: The proven utility of tach derivatives as metal chelators opens the door for the development of new therapeutic and diagnostic agents. nih.gov For instance, the design of bifunctional chelators that can be conjugated to antibodies offers a pathway to targeted drug delivery. nih.gov The exploration of this scaffold in the context of other metalloenzymes or as a constrained peptide mimetic could yield new classes of bioactive compounds.

Q & A

Q. What synthetic strategies are commonly employed to prepare cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane?

The synthesis involves multi-step protection and coupling reactions. For example:

- Cbz protection : Reacting cyclohexane-triamine derivatives with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine) to install carbobenzyloxy groups .

- Coupling optimization : Use of coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with tertiary amines to enhance amide bond formation efficiency .

- Inert techniques : Schlenk line or glovebox setups prevent moisture/oxygen interference during sensitive steps, as emphasized in cyclohexane safety protocols .

Q. Which analytical techniques are critical for confirming the stereochemistry of this compound?

- NMR spectroscopy : and NMR analyze coupling constants (e.g., -values) to distinguish cis vs. trans configurations .

- X-ray crystallography : Resolves solid-state stereochemistry, as demonstrated in fluorinated cyclohexane derivatives with analogous ring conformations .

- Differential Scanning Calorimetry (DSC) : Detects phase transitions linked to stereochemical stability, validated in cyclohexane-based systems .

Q. What safety protocols are essential during synthesis?

- PPE and ventilation : Mandatory use of gloves, goggles, and fume hoods when handling volatile reagents (e.g., acyl chlorides) .

- Emergency training : Competence in spill management, fire response, and first aid for inhalation/skin exposure, per cyclohexane safety guidelines .

- Risk mitigation : Pre-reaction risk assessments for exothermic steps (e.g., deprotection with H/Pd-C) to prevent thermal runaway .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in reaction pathways or stereochemical outcomes?

- DFT calculations : Model transition states to predict regioselectivity during Cbz-group installation (e.g., favoring cis addition due to steric/electronic factors) .

- Molecular dynamics (MD) simulations : Assess solvent effects (e.g., dichloromethane vs. THF) on conformational stability, aligning with experimental solubility data .

- Docking studies : Screen interactions with biological targets (e.g., enzymes), guiding drug discovery applications .

Q. How do reaction conditions influence yield and purity in multi-step syntheses?

- Solvent selection : Aprotic solvents (e.g., DCM) minimize nucleophilic side reactions, while polar solvents (DMF) enhance coupling reagent activity .

- Stoichiometric precision : Excess Cbz-Cl (>3 eq.) ensures complete amine protection but requires careful quenching to avoid byproducts .

- Temperature control : Low temperatures (–20°C) suppress epimerization during deprotection steps, as seen in triazacyclohexane syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.